molecular formula C23H15BrN2O6 B3712402 3-(5-{[(5E)-1-(4-Bromophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}furan-2-YL)-2-methylbenzoic acid

3-(5-{[(5E)-1-(4-Bromophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}furan-2-YL)-2-methylbenzoic acid

Cat. No.: B3712402
M. Wt: 495.3 g/mol
InChI Key: OMXNLZMTGCPABS-WOJGMQOQSA-N
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Description

3-(5-{[(5E)-1-(4-Bromophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}furan-2-YL)-2-methylbenzoic acid is a complex organic compound that features a unique structure combining a bromophenyl group, a trioxo diazinan ring, a furan ring, and a methylbenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-{[(5E)-1-(4-Bromophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}furan-2-YL)-2-methylbenzoic acid typically involves multi-step organic synthesis. The process begins with the preparation of the bromophenyl diazinan intermediate, followed by the introduction of the furan ring and the final coupling with the methylbenzoic acid. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions can enhance efficiency and consistency. Purification steps, such as recrystallization or chromatography, are essential to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-{[(5E)-1-(4-Bromophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}furan-2-YL)-2-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.

Scientific Research Applications

3-(5-{[(5E)-1-(4-Bromophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}furan-2-YL)-2-methylbenzoic acid has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe or ligand in biochemical assays to investigate protein-ligand interactions.

    Industry: The compound can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(5-{[(5E)-1-(4-Bromophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}furan-2-YL)-2-methylbenzoic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, or gene expression, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenyl derivatives: Compounds with similar bromophenyl groups but different substituents on the diazinan or furan rings.

    Trioxo diazinan derivatives: Molecules featuring the trioxo diazinan ring but with variations in the attached groups.

    Furan derivatives: Compounds with the furan ring and different functional groups attached.

Uniqueness

3-(5-{[(5E)-1-(4-Bromophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}furan-2-YL)-2-methylbenzoic acid is unique due to its combination of structural elements, which confer specific chemical and biological properties

Properties

IUPAC Name

3-[5-[(E)-[1-(4-bromophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]furan-2-yl]-2-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15BrN2O6/c1-12-16(3-2-4-17(12)22(29)30)19-10-9-15(32-19)11-18-20(27)25-23(31)26(21(18)28)14-7-5-13(24)6-8-14/h2-11H,1H3,(H,29,30)(H,25,27,31)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMXNLZMTGCPABS-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC=C(O2)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC=C(O2)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15BrN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-{[(5E)-1-(4-Bromophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}furan-2-YL)-2-methylbenzoic acid
Reactant of Route 2
3-(5-{[(5E)-1-(4-Bromophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}furan-2-YL)-2-methylbenzoic acid
Reactant of Route 3
Reactant of Route 3
3-(5-{[(5E)-1-(4-Bromophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}furan-2-YL)-2-methylbenzoic acid
Reactant of Route 4
Reactant of Route 4
3-(5-{[(5E)-1-(4-Bromophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}furan-2-YL)-2-methylbenzoic acid
Reactant of Route 5
3-(5-{[(5E)-1-(4-Bromophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}furan-2-YL)-2-methylbenzoic acid
Reactant of Route 6
3-(5-{[(5E)-1-(4-Bromophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}furan-2-YL)-2-methylbenzoic acid

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